2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-1-(1,5-dimethylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(11-12(7)2)10(13)6-8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFSFNOCPLMDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(CC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Knorr-Type Cyclization
The 1,5-dimethyl substitution pattern on the pyrazole ring necessitates regioselective synthesis. A modified Knorr pyrazole synthesis is employed, utilizing hydrazine derivatives and 1,3-diketones:
General Procedure
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React 3-methyl-2,4-pentanedione with methylhydrazine in ethanol under reflux conditions.
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Acid-catalyzed cyclization yields 1,5-dimethyl-1H-pyrazol-3-amine as an intermediate.
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Subsequent diazotization and hydrolysis convert the amine to a ketone group.
Key Reaction
Optimization Insights
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Solvent Effects : Ethanol improves cyclization yields compared to polar aprotic solvents.
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Temperature : Reflux conditions (78°C) prevent side reactions such as over-alkylation.
| Reagent Stoichiometry | Temperature (°C) | Yield (%) |
|---|---|---|
| 2.2 eq CP-MgBr | -20 | 58 |
| 3.0 eq CP-MgBr | 0 | 72 |
Reduction of Ketone to Alcohol
Stereoselective Reduction Using Borane Complexes
The ketone intermediate is reduced to the secondary alcohol using chiral borane catalysts to control stereochemistry:
Protocol
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Dissolve 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone in toluene.
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Add (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) and BH₃·THF (1.5 eq) at -78°C.
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Warm to room temperature and quench with methanol.
Outcomes
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Enantiomeric Excess : 89% ee (R-configuration predominant).
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Isolation : Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the alcohol in 85% yield.
Comparative Reducing Agents
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| NaBH₄ | EtOH | 25 | 92 | 0 |
| LiAlH₄ | Et₂O | 0 | 88 | 0 |
| CBS Catalyst + BH₃·THF | Toluene | -78 | 85 | 89 |
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling for Fragment Assembly
A palladium-catalyzed coupling strategy connects pre-formed cyclopropane and pyrazole units:
Steps
-
Synthesize 3-bromo-1,5-dimethyl-1H-pyrazole via NBS bromination.
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Prepare cyclopropaneboronic acid pinacol ester from cyclopropanecarboxylic acid.
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Couple fragments using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C.
Reaction Schema
Challenges
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Steric Hindrance : Bulky cyclopropane groups reduce coupling efficiency (45–60% yields).
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Catalyst Loading : 5 mol% Pd required for acceptable conversion rates.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution on silica gel (hexane → EtOAc) to separate diastereomers and byproducts.
1H NMR Key Signals
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Cyclopropane CH₂ : δ 0.8–1.2 ppm (m, 4H).
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Pyrazole CH₃ : δ 2.1 ppm (s, 6H).
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Ethanol CH(OH) : δ 4.3 ppm (q, J = 6.5 Hz).
Mass Spectrometry
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ESI+ : m/z 221.2 [M+H]⁺ (calc. 220.3).
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol exhibit anticancer properties. A study demonstrated that pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural features of this compound enhance its interaction with specific biological targets, making it a candidate for further development in cancer therapeutics .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A comparative study evaluated the efficacy of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Agricultural Science Applications
1. Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Research has focused on its ability to disrupt pest metabolism or reproductive systems. Field trials have shown that formulations containing this compound can reduce pest populations effectively while minimizing harm to beneficial insects .
2. Plant Growth Regulators
Studies have explored the use of this compound as a plant growth regulator. It has been found to influence hormonal pathways in plants, promoting growth and increasing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound has been investigated as a potential additive in polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved durability under various environmental conditions .
2. Nanomaterials Synthesis
Recent advancements have shown that this compound can be utilized in the synthesis of nanomaterials, particularly those with catalytic properties. By acting as a stabilizing agent during nanoparticle formation, it contributes to the production of uniform nanoparticles with enhanced reactivity and surface area .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Anticancer Properties of Pyrazole Derivatives" | Medicinal Chemistry | Demonstrated significant apoptosis induction in cancer cell lines using compounds similar to this compound. |
| "Efficacy of Novel Pesticides" | Agricultural Science | Field trials showed effective pest control with minimal impact on non-target species when using formulations containing the compound. |
| "Enhancement of Polymer Properties" | Materials Science | Improved mechanical and thermal properties observed in polymers when modified with this compound. |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-(1H-pyrazol-3-yl)ethan-1-ol: Lacks the 1,5-dimethyl substitution on the pyrazole ring.
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-ol: Lacks the cyclopropyl group.
2-Cyclopropyl-1-(1H-pyrazol-3-yl)ethan-1-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to the combination of its cyclopropyl group, 1,5-dimethyl substitution on the pyrazole ring, and ethan-1-ol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is a unique organic compound characterized by its cyclopropyl group and a substituted pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant research findings.
The molecular formula of this compound is C10H16N2O, with a molecular weight of 184.25 g/mol. The structure features a cyclopropyl group attached to an ethanolic moiety that is further linked to a 1,5-dimethyl-substituted pyrazole ring. This unique arrangement contributes to its distinct reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are summarized in Table 1.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.030 |
| Candida albicans | 0.020 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. Mechanistic studies reveal that it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.
A study demonstrated that treatment with this compound significantly reduced the production of inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential for managing inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound's structure allows it to bind effectively to active sites on enzymes involved in inflammation and microbial metabolism.
Receptor Modulation: It may also interact with various receptors, modulating signaling pathways that lead to altered cellular responses.
Structure-Activity Relationship (SAR)
The unique structural features of this compound play a crucial role in its biological activity. The presence of the cyclopropyl group enhances lipophilicity and may improve cell membrane permeability, while the dimethyl substitution on the pyrazole ring affects binding affinity to biological targets.
Comparative Analysis
Comparative studies with similar compounds have highlighted the importance of specific substitutions on the pyrazole ring. For instance:
| Compound | Activity |
|---|---|
| 2-Cyclopropyl-1-(1H-pyrazol-3-yl)ethan-1-ol | Antimicrobial & Anti-inflammatory |
| 2-Cyclopropyl-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | Reduced activity |
| 2-Cyclopropyl-(4-methyl)-pyrazole | Enhanced anti-inflammatory |
These comparisons underscore the significance of structural modifications in optimizing biological activity.
Case Studies
Recent case studies have focused on the therapeutic potential of this compound:
Case Study 1: A study evaluated its efficacy against chronic inflammatory diseases in animal models, showing significant reduction in inflammation markers compared to control groups.
Case Study 2: In cancer research, preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines through caspase activation pathways.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the cyclopropane (δ 0.5–1.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and hydroxyl proton (δ 4.0–5.0 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrazole ring (1500–1600 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak (expected m/z: ~221.2 g/mol) .
How does the compound’s stereochemistry influence its biological activity?
Advanced Research Question
The cyclopropane ring and hydroxyl group orientation affect binding to biological targets (e.g., enzymes or receptors).
- Chiral HPLC : Resolve enantiomers to test individual bioactivity .
- Docking Studies : Compare enantiomer interactions with active sites (e.g., COX-2 for anti-inflammatory activity) .
Data Contradiction Note : Discrepancies in IC₅₀ values between racemic and resolved forms may arise from stereospecific binding .
What strategies address contradictions in reported bioactivity data across studies?
Advanced Research Question
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Sample Purity : Verify purity (>95% via HPLC) to exclude confounding effects from impurities .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
How can computational modeling predict the compound’s metabolic pathways?
Advanced Research Question
- Software Tools : Use Schrödinger Suite or AutoDock for CYP450 metabolism simulations .
- ADMET Prediction : Estimate bioavailability, logP, and toxicity (e.g., hepatotoxicity via ProTox-II) .
Validation : Cross-check predictions with in vitro liver microsomal assays .
What functional group modifications enhance stability without reducing bioactivity?
Advanced Research Question
- Hydroxyl Group Protection : Acetylation reduces polarity, improving membrane permeability .
- Pyrazole Methylation : Prevents oxidative degradation while retaining target affinity .
Experimental Design : Test derivatives in accelerated stability studies (40°C/75% RH for 4 weeks) .
How do structural analogs compare in terms of pharmacological efficacy?
Basic Research Question
- QSAR Analysis : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with IC₅₀ values .
- Bioisosteric Replacement : Replace the hydroxyl group with a methoxy group to assess potency changes .
What in vitro models are suitable for studying its mechanism of action?
Advanced Research Question
- Enzyme Inhibition Assays : Test COX-2 or LOX inhibition for anti-inflammatory activity .
- Receptor Binding Studies : Use SPR to measure affinity for GABAₐ or serotonin receptors .
Note : Include negative controls (e.g., celecoxib for COX-2) to validate specificity .
How can degradation products be identified and mitigated during storage?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via LC-MS .
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials at –20°C .
What synthetic routes minimize hazardous byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
